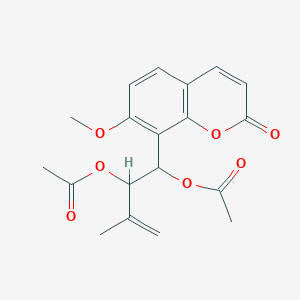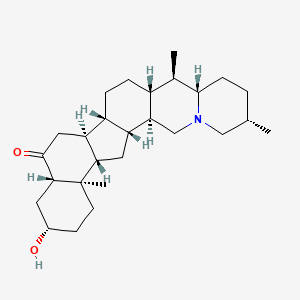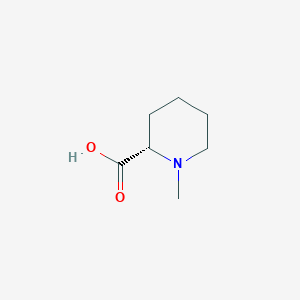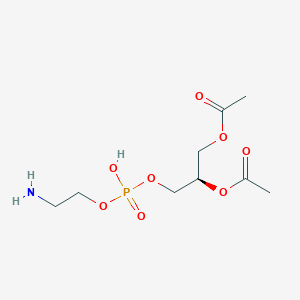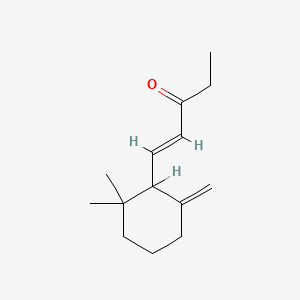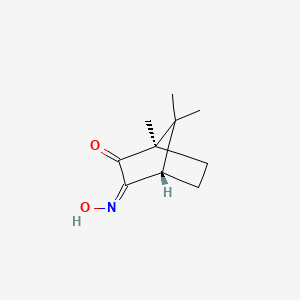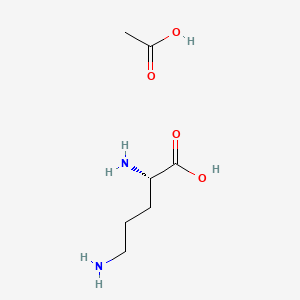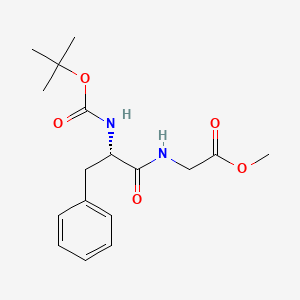
Boc-phe-gly-ome
Overview
Description
Boc-phe-gly-ome, also known as tert-butoxycarbonyl-phenylalanine-glycine-methyl ester, is a synthetic peptide compound. It is commonly used in peptide synthesis and research due to its stability and ease of handling. The compound consists of a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid phenylalanine (phe), followed by glycine (gly), and ending with a methyl ester (ome) group.
Mechanism of Action
Mode of Action
The mode of action of Boc-Phe-Gly-OMe involves its ability to self-assemble into specific structures. The presence of an extra methylene (–CH2–) group in the side chain of one of the amino acids results in significant changes in their molecular arrangement and supramolecular structure .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its self-assembly properties. The single crystal X-ray diffraction analysis suggested that it adopted a type II β-turn-like conformation, known as open turn identified by the absence of any intramolecular hydrogen bond, which further self-assembled to form a herringbone helix-like architecture through non-covalent interactions .
Result of Action
The result of this compound’s action is the formation of specific molecular structures through self-assembly. These structures can exhibit different architectures in different solvents, such as flower-like architectures in acetonitrile–water medium .
Action Environment
The action of this compound is influenced by environmental factors such as the solvent used. For example, these peptides exhibited two different flower-like architectures in acetonitrile–water medium under an optical microscope and a field emission scanning electron microscope (FESEM) .
Biochemical Analysis
Biochemical Properties
The self-assembly of Boc-Phe-Gly-OMe has been investigated in detail . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure . This tripeptide interacts with various biomolecules through non-covalent interactions, leading to the formation of unique structures .
Cellular Effects
The self-assembly properties of this tripeptide suggest that it could potentially influence cell function by interacting with cellular proteins and other biomolecules .
Molecular Mechanism
This compound exerts its effects at the molecular level through its unique self-assembly properties . It forms a herringbone helix-like architecture through non-covalent interactions . This could potentially influence the activity of enzymes and other biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been reported in the literature. The self-assembly properties of this tripeptide suggest that it could potentially have long-term effects on cellular function .
Metabolic Pathways
Given its structure, it could potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Its unique self-assembly properties suggest that it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Its unique self-assembly properties suggest that it could potentially be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phe-gly-ome typically involves the following steps:
Protection of Phenylalanine: The amino group of phenylalanine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Glycine: The Boc-protected phenylalanine is then coupled with glycine methyl ester hydrochloride using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Boc-phe-gly-ome undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions, such as sodium hydroxide (NaOH).
Coupling Reactions: The free amine and carboxylic acid groups can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Hydrolysis: Sodium hydroxide (NaOH) in water
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: Phenylalanine-glycine-methyl ester
Hydrolysis: Boc-phenylalanine-glycine
Coupling: Extended peptides or peptide chains
Scientific Research Applications
Boc-phe-gly-ome has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Drug Development: The compound is utilized in the development of peptide-based therapeutics and drug delivery systems.
Biological Studies: this compound is employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Material Science: The compound is used in the design of peptide-based materials, such as hydrogels and nanomaterials, for various applications including tissue engineering and drug delivery.
Comparison with Similar Compounds
Boc-phe-gly-ome can be compared with other similar compounds, such as:
Boc-gly-phe-ome: This compound has the same protecting group and ester group but with the order of amino acids reversed. It exhibits different properties and reactivity due to the change in sequence.
Fmoc-phe-gly-ome: This compound uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc. The choice of protecting group affects the deprotection conditions and overall stability of the compound.
Boc-phe-gly-OH: This compound lacks the methyl ester group, resulting in different solubility and reactivity properties.
The uniqueness of this compound lies in its specific sequence and protecting groups, which make it a versatile and stable building block for peptide synthesis.
Properties
IUPAC Name |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYDBLGWCUNDCJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


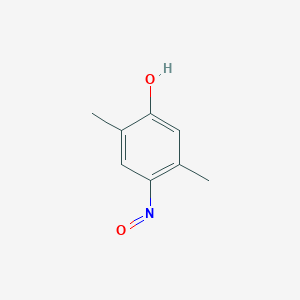
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
